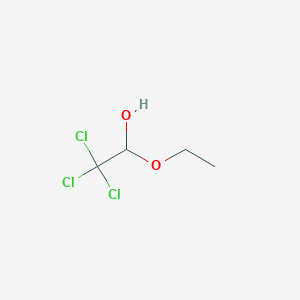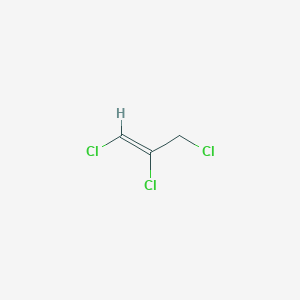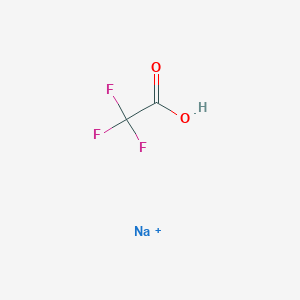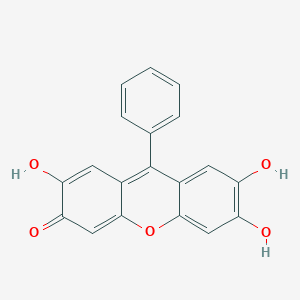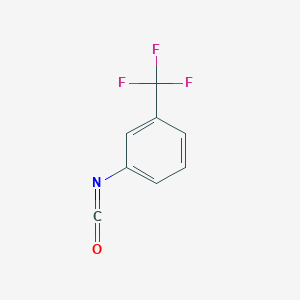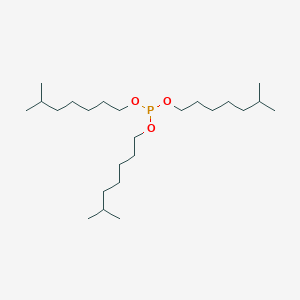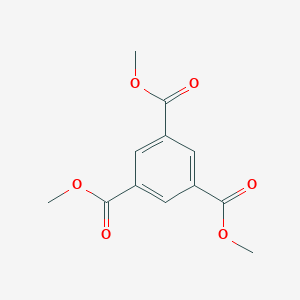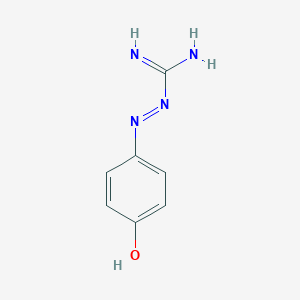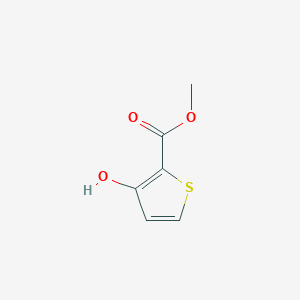
Methyl 3-hydroxythiophene-2-carboxylate
Descripción general
Descripción
Methyl 3-hydroxythiophene-2-carboxylate (MHTC) is a chemical compound with a variety of uses in scientific research. It is a thiophene derivative and is used as a building block in organic synthesis. MHTC is also used as a reagent in organic synthesis, as an intermediate in the synthesis of heterocyclic compounds, and as a catalyst for the oxidation of alcohols. In addition, MHTC has been studied for its potential use in the development of new drugs and medical treatments.
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
Methyl 3-hydroxythiophene-2-carboxylate serves as a key intermediate in various chemical reactions and syntheses. For instance, it undergoes straightforward halogenation to yield thiophene-2,4-diols, leading to the production of 3,5-dialkoxythiophene-2-carboxylic acids and ethers of thiotetronic and α-halogenothiotetronic acids in high yields (Corral & Lissavetzky, 1984). Additionally, the chlorination of this compound and its reaction with active hydrogen-containing compounds has been explored to produce 5-substituted compounds (Corral, Lissavetzky & Manzanares, 1990).
Nitration and Derivative Formation
The nitration of methyl-3-hydroxythiophene-2-carboxylate produces two products, leading to the formation of the thieno[3,4-b][1,4]oxazine ring system, which is significant in organic chemistry (Barker, Huddleston, Wood & Burkitt, 2001).
Phase Transfer Catalysis
This compound has been utilized in phase transfer catalysis-assisted Thorpe reactions for synthesizing 3-aminothiophene-2-carboxylates, which are important in organic syntheses (Shah, 2011).
Spectroscopic Properties
Studies have also delved into the chemical and spectroscopic properties of the 3-hydroxythiophene system, highlighting the structural and reactive characteristics of this compound (Hunter & McNab, 2010).
Novel Synthesis Routes
Research has been conducted on novel synthesis routes involving this compound, such as the Meerwein reaction for the synthesis of substituted 3-hydroxythiophenes (Ostapiuk et al., 2021).
Medicinal Chemistry Applications
In the realm of medicinal chemistry, this compound has been used in synthesizing key intermediates for drugs, dyes, and pesticides. For instance, its role in the synthesis of anti-inflammatory agents has been explored (Moloney, 2001).
Crystallographic Studies
Crystallographic and computational studies of derivatives like methyl-3-aminothiophene-2-carboxylate have provided insights into the molecular interactions and properties of these compounds (Tao et al., 2020).
Biological Activity
While the focus is not on drug use and side effects, it's noteworthy that certain derivatives of this compound have been studied for their potential biological activities, such as inhibition of Hepatitis B Virus replication (Kovalenko et al., 2020).
Mecanismo De Acción
Target of Action
Methyl 3-hydroxythiophene-2-carboxylate is an organic compound It’s often used as a reactant in synthesizing nitro-products where reaction occurs with thiophenol .
Mode of Action
It’s known that it can undergo addition and elimination reactions, as well as ester hydrolysis . For instance, Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, obtained from this compound by straightforward halogenation, added alcohols and then lost hydrogen chloride at room temperature to yield thiophene-2,4-diols .
Biochemical Pathways
It’s known to be involved in the synthesis of various bioactive compounds and heterocyclic compounds .
Pharmacokinetics
It’s slightly soluble in water , which may influence its bioavailability and distribution.
Result of Action
It’s used as a reactant in synthesizing nitro-products where reaction occurs with thiophenol , suggesting it may play a role in the synthesis of these compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known that the compound should be stored in a dry, cool, and well-ventilated place . Direct contact should be avoided as it may cause skin and eye irritation . Furthermore, it should be kept away from fire and high-temperature environments .
Propiedades
IUPAC Name |
methyl 3-hydroxythiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3S/c1-9-6(8)5-4(7)2-3-10-5/h2-3,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMVRXMFCHXUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342368 | |
| Record name | Methyl 3-hydroxythiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5118-06-9 | |
| Record name | Methyl 3-hydroxythiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-thiophene-2-carboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


